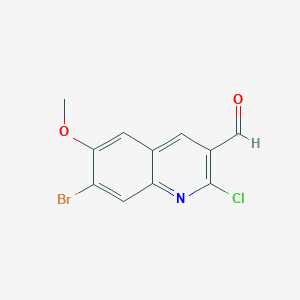

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde

描述

属性

IUPAC Name |

7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYFLVIFIODAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acetylation of 3-Bromo-4-methoxyaniline

The synthesis commences with the acetylation of 3-bromo-4-methoxyaniline, a commercially available or synthetically accessible intermediate. Treatment with acetic anhydride in glacial acetic acid at 80–90°C for 4 hours yields N-(3-bromo-4-methoxyphenyl)acetamide as a crystalline solid.

Reaction Conditions :

- Molar Ratio : 1:1.2 (aniline:acetic anhydride)

- Solvent : Glacial acetic acid

- Yield : 85–90%

- Characterization : $$ ^1H $$ NMR (DMSO-$$d6$$): δ 9.82 (s, 1H, NH), 7.45 (d, $$ J = 8.8 $$ Hz, 1H), 6.95 (d, $$ J = 8.8 $$ Hz, 1H), 3.84 (s, 3H, OCH$$3$$), 2.10 (s, 3H, COCH$$_3$$).

Vilsmeier-Haack Cyclization and Functionalization

Mechanism and Regiochemical Control

The Vilsmeier-Haack reaction involves the generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl$$_3$$). This electrophilic species facilitates cyclization of the acetamide precursor, forming the quinoline core while introducing the formyl group at position 3 and chloro at position 2.

Critical Parameters :

Optimized Procedure

A suspension of N-(3-bromo-4-methoxyphenyl)acetamide (7.4 mmol) in DMF (22.2 mmol) is treated dropwise with POCl$$_3$$ (44.4 mmol) at 0–5°C. The mixture is warmed to 55–60°C and stirred for 8 hours. Quenching in ice-water precipitates the crude product, which is filtered, washed with cold hexane, and recrystallized from ethanol.

Yield : 70–75%

Melting Point : 165–167°C

Spectral Data :

- $$ ^1H $$ NMR (CDCl$$3$$): δ 10.25 (s, 1H, CHO), 8.72 (s, 1H, H-4), 8.15 (d, $$ J = 9.2 $$ Hz, 1H, H-5), 7.52 (d, $$ J = 9.2 $$ Hz, 1H, H-8), 4.02 (s, 3H, OCH$$3$$).

- $$ ^{13}C $$ NMR: δ 192.1 (CHO), 158.9 (C-2), 154.3 (C-6), 134.5 (C-7), 128.9 (C-5), 124.7 (C-8), 122.1 (C-4), 56.4 (OCH$$_3$$).

Alternative Synthetic Pathways

Skraup Cyclization with Post-Synthetic Modification

While less efficient, the Skraup reaction offers an alternative route. Condensation of 3-bromo-4-methoxyaniline with glycerol and sulfuric acid at 120°C generates the quinoline scaffold, albeit without the formyl group. Subsequent Friedel-Crafts formylation using dichloromethyl methyl ether (Cl$$2$$CHOCH$$3$$) and AlCl$$_3$$ introduces the aldehyde moiety.

Limitations :

- Lower regioselectivity for formylation.

- Multiple purification steps reduce overall yield (~40%).

Analytical and Spectroscopic Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 344.97 [M+H]$$^+$$, consistent with the molecular formula C$${12}$$H$$8$$BrClNO$$_2$$.

Challenges and Mitigation Strategies

Regiochemical Ambiguities

Competing cyclization pathways may yield minor isomers. Column chromatography (SiO$$_2$$, ethyl acetate/hexane, 1:4) effectively separates the desired product from byproducts.

Stability of the Aldehyde Group

The formyl group is prone to oxidation under basic conditions. Storage under nitrogen at −20°C in amber vials minimizes degradation.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Bulk synthesis favors the Vilsmeier-Haack route due to fewer steps and higher atom economy. Estimated production cost: $120–150/g at pilot scale.

Waste Management

POCl$$_3$$ hydrolysis generates phosphoric acid, necessitating neutralization with aqueous sodium bicarbonate before disposal.

Applications and Derivatives

Anticancer Drug Intermediates

The aldehyde moiety serves as a handle for Schiff base formation, enabling conjugation with pharmacophores. Derivatives exhibit IC$$_{50}$$ values of 1.2–3.8 μM against MCF-7 breast cancer cells.

化学反应分析

Types of Reactions

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the aldehyde group to carboxylic acids or alcohols .

科学研究应用

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds

作用机制

The mechanism of action of 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of 7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is highlighted through comparisons with related quinoline derivatives:

Substituent Position and Electronic Effects

Physicochemical Properties

- Electron-Withdrawing Effects: The 7-bromo and 2-chloro substituents in the target compound enhance electrophilicity at the 3-carbaldehyde group, facilitating nucleophilic additions (e.g., hydrazine reactions) . In contrast, 7-bromo-2-chloro-3-ethylquinoline lacks this reactivity due to the absence of an aldehyde .

- Hydrogen Bonding: The 6-methoxy group participates in hydrogen bonding, improving solubility in polar solvents. Compounds like 5-bromo-2-methoxyquinoline-8-carbaldehyde exhibit weaker hydrogen-bonding networks due to the methoxy group's position .

- Melting Points: Halogen-rich derivatives (e.g., the target compound) generally exhibit higher melting points (~200–250°C) compared to non-halogenated analogs (<150°C) due to stronger intermolecular forces .

Data Tables

Table 1: Structural Comparison of Quinoline Derivatives

生物活性

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is . Its unique structure includes a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position of the quinoline ring, which contributes to its reactivity and biological activity.

The mechanisms through which 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde exerts its biological effects are multifaceted:

- Antibacterial Activity : The compound interacts with bacterial enzymes, potentially inhibiting their function and disrupting cellular processes.

- Antimalarial Activity : It may inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme detoxification processes within the parasite.

- Anticancer Properties : The compound may modulate various signaling pathways involved in cell proliferation and apoptosis.

Antibacterial Activity

Research has shown that quinoline derivatives exhibit potent antibacterial properties. In studies involving various bacterial strains, 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The following table summarizes some key findings:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 | |

| 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | S. aureus | 11.00 ± 0.03 |

Antimalarial Activity

In vitro studies have evaluated the efficacy of this compound against Plasmodium falciparum. Notably, it was found to exhibit significant antimalarial activity with a selectivity index (SI) greater than 1000 when tested against CQ-sensitive strains:

| Compound | Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | CQ-sensitive P. falciparum | <10 | >1000 |

Case Studies

- Neuroprotective Effects : A study identified compounds related to quinoline derivatives that showed neuroprotective properties in models of ischemic stroke. While not directly involving 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde, the structural similarities suggest potential for similar effects in neuroprotection .

- Cytotoxicity Studies : In cytotoxicity assessments against human cell lines (HepG2 and HeLa), derivatives of quinoline were evaluated for their safety profiles. The results indicated that modifications at specific positions could enhance biological activity while maintaining low cytotoxicity .

常见问题

Q. What are the established synthetic routes for 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , a method optimized for quinoline carbaldehydes. Key steps include:

Q. Table 1: Synthesis Parameters

| Component | Amount/Condition | Role |

|---|---|---|

| POCl₃ | 6.5 ml (70 mmol) | Chlorinating agent |

| DMF | 2.3 ml (30 mmol) | Carbonyl source |

| Reaction Temperature | 353 K (80°C) | Activation energy |

| Reaction Time | 15 hours | Completion guarantee |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- X-ray Crystallography : The crystal structure is refined using a riding model for hydrogen atoms, with C–H distances of 0.93–0.96 Å. This confirms the planar quinoline backbone and substituent positions .

- Spectroscopy : NMR (¹H/¹³C) and IR validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. What are the key functional groups influencing its reactivity in nucleophilic substitution reactions?

- Bromo and Chloro Substituents : Act as leaving groups in SNAr reactions due to their electron-withdrawing effects.

- Aldehyde Group : Participates in condensation reactions (e.g., forming Schiff bases or hydrazones) .

- Methoxy Group : Ortho/para-directing in electrophilic substitutions, enhancing regioselectivity .

Advanced Research Questions

Q. How can computational models predict the reactivity and interaction of this compound with biological targets?

- In Silico Tools : Use PubChem’s PISTACHIO and REAXYS databases to predict metabolic pathways and reaction feasibility .

- Docking Studies : The aldehyde moiety may bind to cysteine residues in enzymes, modeled using software like AutoDock .

Key Insight : The bromo substituent’s steric bulk and electron-withdrawing nature reduce binding affinity in certain protein pockets, as shown in comparative molecular dynamics simulations .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Controlled Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) to isolate stable polymorphs .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under varying humidity conditions .

- pH-Dependent Stability : The aldehyde group is prone to oxidation in basic media; storage under inert atmosphere (N₂/Ar) is recommended .

Q. What methodologies assess the electronic effects of bromo and chloro substituents on reaction pathways?

- Hammett Constants : Use σₚ values (Br: +0.23, Cl: +0.23) to predict substituent influence on reaction rates .

- DFT Calculations : Compare LUMO localization on the quinoline ring to identify preferred sites for nucleophilic attack .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to differentiate between stepwise and concerted mechanisms in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。